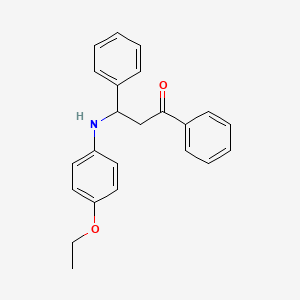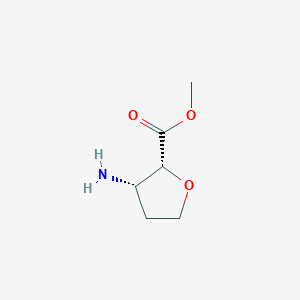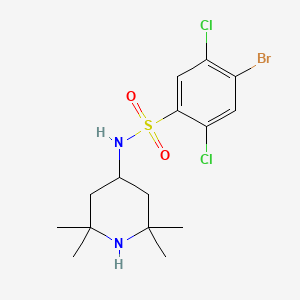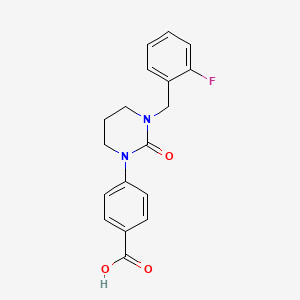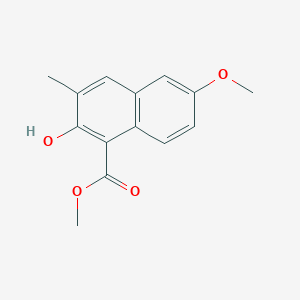
((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine: is a chiral amine compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: Reduction reactions can convert imines or ketones back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology: The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective medications.
Medicine: this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound can be used in the production of chiral intermediates for agrochemicals, flavors, and fragrances. Its stereochemistry can impart desired properties to the final products .
Mécanisme D'action
The mechanism of action of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- (2R,3S)-1-methyl-2-phenylpiperidin-3-ylmethanamine
- (2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-ylmethanamine
Comparison: While ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine shares structural similarities with these compounds, its unique stereochemistry and functional groups can result in different biological activities and applications. For example, the presence of a pyrrolidine ring in this compound may confer different binding affinities and selectivities compared to piperidine or pyridine analogs .
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
[(2R,3S)-1,2-dimethylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-7(5-8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
YVDIJLQWKDKXEJ-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCN1C)CN |
SMILES canonique |
CC1C(CCN1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
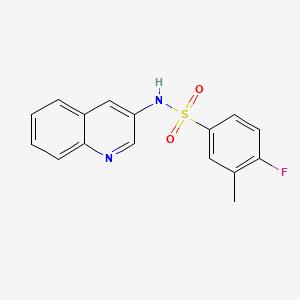
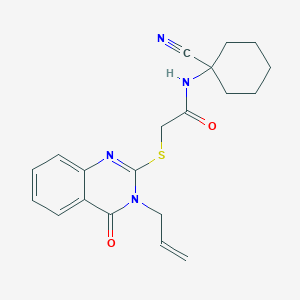
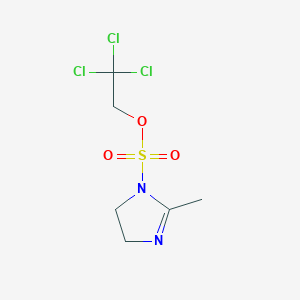
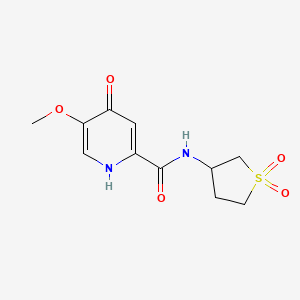
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
